molecular formula C10H8N2O3 B7754786 7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid

7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B7754786
M. Wt: 204.18 g/mol
InChI Key: WHJTTWIMQIGVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By binding to the A subunit of DNA gyrase, the compound interferes with DNA synthesis, leading to the inhibition of bacterial growth . This mechanism is similar to that of other quinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit bacterial DNA gyrase with high specificity makes it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-2-3-6-8(13)7(10(14)15)4-11-9(6)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJTTWIMQIGVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C(=O)C(=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C2C(=O)C(=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.